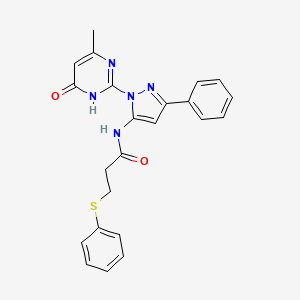

![molecular formula C13H17N3S B2908879 1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione CAS No. 1551018-68-8](/img/structure/B2908879.png)

1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

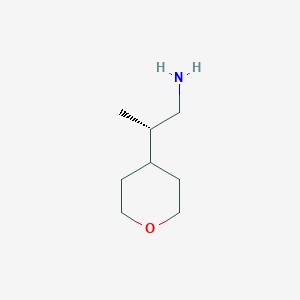

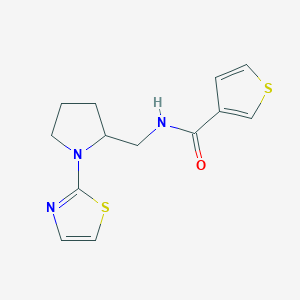

1’-Methylspiro[1,3-dihydroquinazoline-2,4’-piperidine]-4-thione (referred to as “the compound” hereafter) is a spirocyclic indoline derivative. It belongs to a class of compounds characterized by their unique spiro ring system, which combines an indoline moiety with a piperidine ring. These compounds have garnered attention due to their significant biological activities, particularly as potential anti-tumor agents .

Synthesis Analysis

The synthesis of the compound involves several steps. The key intermediate is 1’-methylspiro[indoline-3,4’-piperidine] (denoted as B4). This intermediate reacts with benzenesulfonyl chloride, incorporating various substituents, to yield a series of derivatives (B5-B10). These derivatives were subsequently evaluated for their antiproliferative activities against different cancer cell lines .

Molecular Structure Analysis

The molecular structure of the compound consists of a spirocyclic system, where the indoline and piperidine rings share a common carbon atom. The sulfur atom in the thione group (C=S) is also part of the spiro ring. The arrangement of atoms and bond angles within the spiro ring significantly influences the compound’s properties and interactions with biological targets. For a visual representation, refer to the JMol structure .

Chemical Reactions Analysis

The compound exhibits promising antiproliferative activities against A549, BEL-7402, and HeLa cell lines. Among the derivatives, compound B5 (with a chloride atom as an electron-withdrawing substituent on a phenyl ring) demonstrated the highest potency against BEL-7402 cells (IC50 = 30.03±0.43 μg/mL). The molecular docking studies revealed that B5 interacts favorably with CDK, c-Met, and EGFR protein crystals, suggesting potential targets for further investigation .

Propriétés

IUPAC Name |

1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJMDPCEFLNDBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)NC3=CC=CC=C3C(=S)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

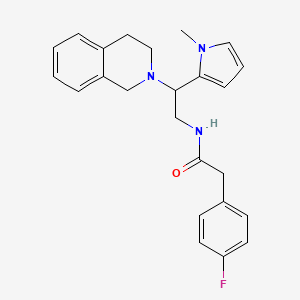

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2908798.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide](/img/structure/B2908803.png)

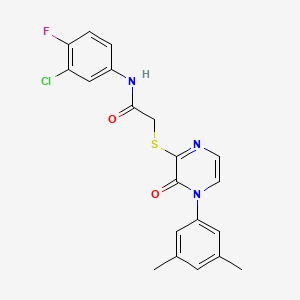

![N-[3-(trifluoromethyl)phenyl]quinoline-8-sulfonamide](/img/structure/B2908807.png)

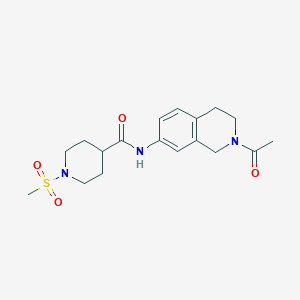

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2908811.png)

![N-(2,5-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2908813.png)